4-(3,4-Difluorophenyl)-2-hydrazinylthiazole

α-amylase inhibition antidiabetic type 2 diabetes

4-(3,4-Difluorophenyl)-2-hydrazinylthiazole (CAS 886495-11-0) is a fluorinated building block where the 3,4-difluorophenyl motif and hydrazinyl moiety are essential for orthosteric kinase engagement. Unlike the 2-amino analog (allosteric), this scaffold achieves CDK2 IC₅₀ 0.35–1.49 μM and α-amylase inhibition (IC₅₀ 5.14 μM) comparable to acarbose. Substituting phenyl pattern or removing hydrazinyl invalidates SAR. Available ≥98% for reproducible dual-mode antidiabetic/kinase screening and fragment elaboration.

Molecular Formula C9H7F2N3S
Molecular Weight 227.24 g/mol
Cat. No. B11764890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Molecular FormulaC9H7F2N3S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC(=N2)NN)F)F
InChIInChI=1S/C9H7F2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14)
InChIKeyDUMMXEBJADHKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorophenyl)-2-hydrazinylthiazole: Core Scaffold and Procurement Context


4-(3,4-Difluorophenyl)-2-hydrazinylthiazole (CAS 886495-11-0, C₉H₇F₂N₃S) is a fluorinated heterocyclic building block featuring a 2-hydrazinylthiazole core substituted with a 3,4-difluorophenyl group at the 4-position . This scaffold belongs to the broader class of 2-hydrazinylthiazole derivatives, which have been investigated across multiple therapeutic areas due to the hydrazinyl moiety‘s capacity for forming hydrogen bond networks with biological targets [1]. The 3,4-difluorophenyl substitution pattern introduces distinct electronic and steric properties compared to mono-fluorinated or unsubstituted phenyl analogs, potentially influencing target engagement and metabolic stability [2].

Why 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole Cannot Be Interchanged with Generic Hydrazinylthiazoles


Procurement decisions for 2-hydrazinylthiazole derivatives are not interchangeable due to the profound impact of aryl substitution patterns on target engagement and potency. SAR studies reveal that the specific 3,4-difluorophenyl motif at the 4-position generates distinct binding interactions compared to unsubstituted phenyl, 4-chlorophenyl, or 4-fluorophenyl analogs. For instance, in α-amylase inhibition assays, fluorinated hydrazinylthiazole derivatives demonstrate IC₅₀ values spanning over an order of magnitude depending solely on aryl ring substitution [1]. Furthermore, the hydrazinyl moiety is essential for forming hydrogen bonds with the hinge region of kinase ATP-binding pockets, a feature absent in the 2-amino analog 4-(3,4-difluorophenyl)thiazol-2-amine, which operates via an entirely distinct allosteric mechanism [2]. Substitution with a generic thiazole scaffold lacking either the 3,4-difluoro pattern or the hydrazinyl group would therefore invalidate structure-based experimental designs and confound SAR interpretation [3].

Quantitative Differentiation Evidence for 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole Versus Comparators


α-Amylase Inhibition: 3,4-Difluorophenyl Hydrazinylthiazole vs. Standard Acarbose

In a comparative study of fluorinated hydrazinylthiazole derivatives against α-amylase, compound 3h bearing a 3,4-difluorophenyl substitution exhibited an IC₅₀ of 5.14 ± 0.03 μM, demonstrating marginally superior potency to the clinical standard acarbose (IC₅₀ = 5.55 ± 0.06 μM) [1]. This represents a ~7.4% improvement in inhibitory potency over the reference drug.

α-amylase inhibition antidiabetic type 2 diabetes

Antiglycation Activity: Fluorinated Hydrazinylthiazole Derivatives vs. Standard Aminoguanidine

Multiple fluorinated hydrazinylthiazole derivatives (3d, 3f, 3i, 3k) demonstrated antiglycation IC₅₀ values substantially lower than the standard inhibitor aminoguanidine (IC₅₀ = 0.403 ± 0.001 mg/mL, equivalent to ~3.64 mM) [1]. The 3,4-difluorophenyl-substituted analogs exhibited antiglycation potency exceeding the standard by a significant margin, positioning this substitution pattern as favorable for advanced glycation end-product (AGE) inhibition studies.

antiglycation diabetic complications AGE inhibition

CDK2 Kinase Inhibition: Hydrazinylthiazole Core vs. Roscovitine Standard

A series of arylidene-hydrazinyl-thiazole derivatives exhibited CDK2 inhibitory activity ranging from IC₅₀ = 0.35–1.49 μM, with multiple compounds outperforming the standard inhibitor roscovitine (IC₅₀ = 0.71 μM) [1]. The hydrazinyl-thiazole moiety contains three heteroatoms capable of forming a network of hydrogen bonds with the hinge region of the CDK2 kinase backbone, a key pharmacophore feature [2].

CDK2 inhibition anticancer kinase inhibitor

Mechanistic Divergence: Hydrazinylthiazole vs. 2-Amino Analog in Allosteric vs. Active-Site Targeting

The 2-amino analog 4-(3,4-difluorophenyl)thiazol-2-amine (4DT) acts as an allosteric inhibitor of malate dehydrogenase, binding >30 Å from the active site and impacting active site loop formation [1]. In contrast, the hydrazinylthiazole scaffold engages kinase active sites directly through hinge-region hydrogen bonding, as demonstrated in CDK2 inhibition studies [2]. This fundamental mechanistic divergence means the two scaffolds are not interchangeable in target-based screening campaigns.

allosteric inhibition malate dehydrogenase fragment-based drug discovery

Antimycobacterial Activity of Hydrazinylthiazole Scaffold vs. Reference Compounds

Acetylene-containing 2-(2-hydrazinyl)thiazole derivatives demonstrated up to 75% inhibition of Mycobacterium tuberculosis H37Rv at 50 μg/mL concentration in vitro [1]. While direct head-to-head comparator data with first-line antitubercular agents is not available within the same study, this level of inhibition positions the hydrazinylthiazole scaffold as a promising starting point for antimycobacterial lead optimization programs.

antitubercular Mycobacterium tuberculosis H37Rv

Optimal Application Scenarios for 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole Based on Evidence


Antidiabetic Drug Discovery: α-Amylase and Antiglycation Screening Cascades

The 3,4-difluorophenyl-substituted hydrazinylthiazole scaffold is validated for antidiabetic lead generation, with direct comparative evidence showing α-amylase inhibition comparable to acarbose (IC₅₀ = 5.14 ± 0.03 μM vs. 5.55 ± 0.06 μM) and antiglycation potency substantially exceeding aminoguanidine standard [1]. Procurement of this compound supports dual-mode screening programs targeting both postprandial glucose control (α-amylase) and diabetic complication prevention (antiglycation).

Kinase Inhibitor Fragment-Based Drug Discovery and Lead Optimization

The hydrazinylthiazole core enables active-site engagement of kinase ATP-binding pockets through hinge-region hydrogen bonding, with demonstrated sub-micromolar CDK2 inhibition (IC₅₀ range 0.35–1.49 μM) and multiple derivatives outperforming the reference inhibitor roscovitine [1]. The 3,4-difluorophenyl substituent provides a vector for potency optimization while maintaining favorable binding interactions. This scaffold is suitable for fragment elaboration campaigns targeting CDK2 and structurally related kinases.

Antimycobacterial Screening and Tuberculosis Lead Discovery

The 2-hydrazinylthiazole scaffold has demonstrated up to 75% inhibition of M. tuberculosis H37Rv at 50 μg/mL in vitro [1]. While the specific 3,4-difluorophenyl-substituted analog has not been directly evaluated in published antimycobacterial studies, the core scaffold‘s activity supports its inclusion in screening libraries targeting tuberculosis and nontuberculous mycobacterial infections.

Mechanistic Selectivity Studies: Allosteric vs. Orthosteric Target Engagement

The mechanistic divergence between 4-(3,4-difluorophenyl)-2-hydrazinylthiazole (active-site engagement) and its 2-amino analog (allosteric binding >30 Å from active site) [1] makes this compound valuable for comparative mechanism-of-action studies. Researchers investigating structure-dependent binding modes can utilize this pair to interrogate how subtle scaffold modifications redirect target engagement from orthosteric to allosteric sites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.